molecular formula C15H11ClN4O B7154119 N-(4-chlorophenyl)-4-(triazol-1-yl)benzamide

N-(4-chlorophenyl)-4-(triazol-1-yl)benzamide

Cat. No.: B7154119
M. Wt: 298.73 g/mol
InChI Key: WVDWWMAFWZLKQW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(triazol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a 4-chlorophenyl group and a triazolyl group attached to a benzamide core

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-12-3-5-13(6-4-12)18-15(21)11-1-7-14(8-2-11)20-10-9-17-19-20/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDWWMAFWZLKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(triazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an amine under appropriate conditions to form the amide bond.

    Introduction of the Triazolyl Group: The triazolyl group can be introduced via a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(4-chlorophenyl)-4-(triazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazolyl group can engage in hydrogen bonding and π-π interactions, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a triazole ring.

    N-(4-chlorophenyl)-4-(pyrazol-1-yl)benzamide: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

N-(4-chlorophenyl)-4-(triazol-1-yl)benzamide is unique due to the presence of the triazolyl group, which can confer distinct chemical and biological properties compared to its analogs. The triazole ring is known for its stability and ability to participate in diverse interactions, making this compound particularly valuable in various applications.

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